This compound is classified as an amide, specifically a secondary amide due to the presence of two alkyl groups attached to the nitrogen atom. Its structural characteristics allow it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide can be described by its molecular formula . Key features include:
InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
.(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions:
The mechanism of action of (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems.
The physical and chemical properties of (S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide include:
These properties are crucial for determining the compound's behavior in various applications, including drug formulation and organic synthesis.
(S)-2-Amino-N-(4-chloro-benzyl)-3,N-dimethyl-butyramide has several important scientific applications:
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1
CAS No.: 387825-07-2